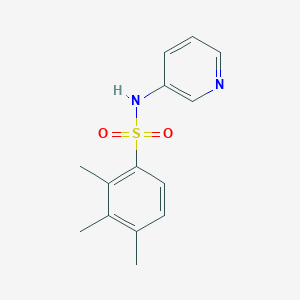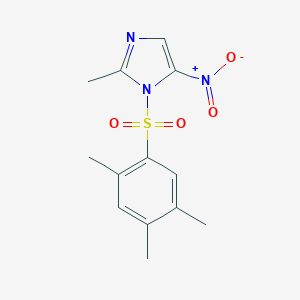![molecular formula C17H19ClN2O2S B239499 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239499.png)
1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as CSP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CSP is a piperazine derivative that is structurally similar to other compounds that have been used to treat various medical conditions, such as depression, anxiety, and schizophrenia.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to inhibit the activity of several enzymes that are involved in these pathways, including protein kinase C and phosphoinositide 3-kinase.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been shown to have anti-inflammatory and anti-oxidant properties. 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and it has been suggested that 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine may have a potential role in the treatment of inflammatory conditions such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its high purity and yield. This makes it easier to conduct experiments with consistent results. However, one of the limitations of using 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is its relatively high cost compared to other compounds that are used in similar experiments.
Direcciones Futuras
There are several future directions for the research on 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One of the most promising directions is in the development of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine-based therapies for cancer. Further research is needed to fully understand the mechanism of action of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine and to identify the optimal dosing and administration strategies for its use in cancer treatment. Additionally, further research is needed to explore the potential therapeutic applications of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine in other medical conditions, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a promising compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The synthesis method of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is well-established, and its scientific research applications include cancer treatment, inflammation, and neurodegenerative diseases. 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has a variety of biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the research on 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine, including the development of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine-based therapies for cancer and the exploration of its potential therapeutic applications in other medical conditions.
Métodos De Síntesis
The synthesis of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction of 4-chlorobenzenamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine. This method has been reported to yield high purity and yield of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been studied for its potential therapeutic applications in various medical conditions. One of the most promising applications of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is in the treatment of cancer. 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine may have a potential role in the treatment of various types of cancer, including breast, lung, and prostate cancer.
Propiedades
Nombre del producto |
1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
Fórmula molecular |
C17H19ClN2O2S |
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H19ClN2O2S/c1-14-2-8-17(9-3-14)23(21,22)20-12-10-19(11-13-20)16-6-4-15(18)5-7-16/h2-9H,10-13H2,1H3 |
Clave InChI |
NDIJNKPSACKTRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



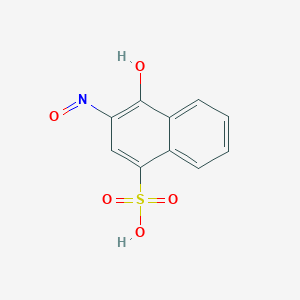

![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)
![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)
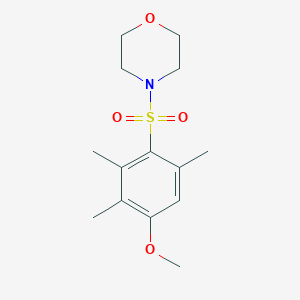
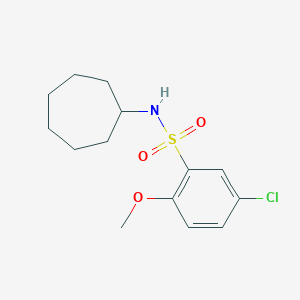
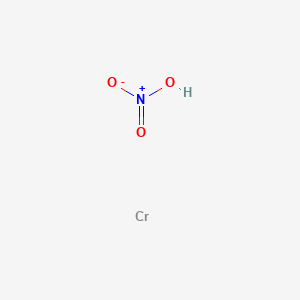

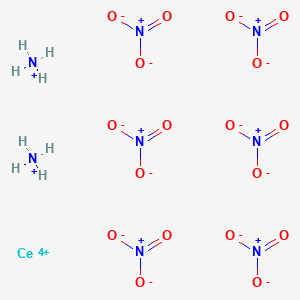
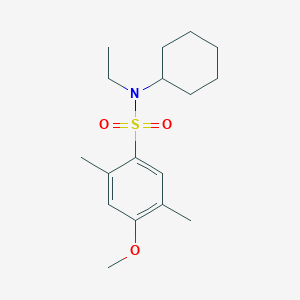

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
